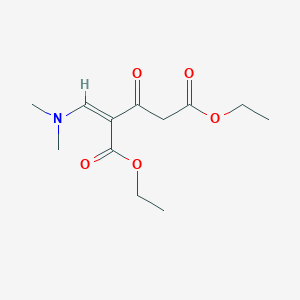
Diethyl 2-((dimethylamino)methylene)-3-oxopentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-((dimethylamino)methylene)-3-oxopentanedioate is an organic compound with a complex structure that includes ester and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-((dimethylamino)methylene)-3-oxopentanedioate typically involves the condensation of diethyl malonate with dimethylformamide dimethyl acetal (DMF-DMA). The reaction is carried out under reflux conditions in an appropriate solvent such as toluene. The reaction proceeds via the formation of an enamine intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-((dimethylamino)methylene)-3-oxopentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted esters or amides.
Scientific Research Applications
Diethyl 2-((dimethylamino)methylene)-3-oxopentanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and as an intermediate in the manufacture of agrochemicals and dyes
Mechanism of Action
The mechanism of action of Diethyl 2-((dimethylamino)methylene)-3-oxopentanedioate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable adducts. The pathways involved may include nucleophilic addition, substitution, and cyclization reactions .
Comparison with Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the dimethylamino group.
Dimethylformamide dimethyl acetal (DMF-DMA): A reagent used in the synthesis of the target compound.
Ethyl acetoacetate: Another ester with similar reactivity but different functional groups.
Uniqueness: Diethyl 2-((dimethylamino)methylene)-3-oxopentanedioate is unique due to the presence of both ester and dimethylamino functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in synthetic organic chemistry .
Properties
Molecular Formula |
C12H19NO5 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
diethyl (2Z)-2-(dimethylaminomethylidene)-3-oxopentanedioate |
InChI |
InChI=1S/C12H19NO5/c1-5-17-11(15)7-10(14)9(8-13(3)4)12(16)18-6-2/h8H,5-7H2,1-4H3/b9-8- |
InChI Key |
SISPPRZLVCLAEJ-HJWRWDBZSA-N |
Isomeric SMILES |
CCOC(=O)CC(=O)/C(=C/N(C)C)/C(=O)OCC |
Canonical SMILES |
CCOC(=O)CC(=O)C(=CN(C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















